(+)-cis-Tramadol (S)-(+)-mandelate is a chiral compound derived from tramadol, a widely used synthetic opioid analgesic. This compound combines the analgesic properties of tramadol with the mandelate moiety, which is known for its antimicrobial characteristics. The combination results in a compound that exhibits unique pharmacological properties, making it of interest in both medicinal chemistry and pharmaceutical applications.
Tramadol, the parent compound, was first introduced in the 1970s and has since become a common treatment for moderate to severe pain. The specific derivative (+)-cis-Tramadol (S)-(+)-mandelate is synthesized through various chemical processes that involve the resolution of racemic tramadol and subsequent esterification with mandelic acid .
(+)-cis-Tramadol (S)-(+)-mandelate belongs to the class of opioids and is classified as an analgesic. It acts on the central nervous system to alleviate pain, similar to other opioid medications, while also exhibiting additional properties due to the mandelate component.
The synthesis of (+)-cis-Tramadol (S)-(+)-mandelate typically involves two main steps:
In industrial settings, large-scale production utilizes chiral stationary phases in chromatography for the resolution process. The final esterification step is optimized for yield and purity to meet pharmaceutical standards .
The molecular formula of (+)-cis-Tramadol (S)-(+)-mandelate is C₁₆H₂₅NO₂·C₈H₉O₃. The structure features a cyclohexanol backbone with a dimethylamino group and a methoxyphenyl group, along with the mandelate moiety that contributes to its properties.
(+)-cis-Tramadol (S)-(+)-mandelate can undergo several chemical reactions:
Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and sodium hydroxide or hydrochloric acid for substitution reactions .
The mechanism of action for (+)-cis-Tramadol (S)-(+)-mandelate involves its interaction with various receptors in the central nervous system. It primarily acts as a μ-opioid receptor agonist, which helps inhibit pain signals. Additionally, it inhibits the reuptake of norepinephrine and serotonin, enhancing its analgesic effects. The mandelate portion contributes antimicrobial properties by disrupting bacterial cell walls .
Relevant data should be analyzed to ensure compliance with pharmaceutical standards during formulation and storage .
(+)-cis-Tramadol (S)-(+)-mandelate has several scientific uses:
This compound exemplifies the intersection of medicinal chemistry and pharmacology, showcasing how modifications to existing drugs can yield new therapeutic options.
The term "(+)-cis-Tramadol" specifies the relative and absolute configuration of this tramadol derivative. The prefix cis denotes that the two chiral centers (C1 and C2 in the cyclohexane ring) possess identical spatial orientations (e.g., both R,R or S,S), distinguishing it from trans-configured isomers. The "(+)" designation indicates dextrorotatory optical activity, confirmed through polarimetry experiments. Absolute configuration is determined using X-ray crystallography or chiral shift reagents in NMR spectroscopy, which establish the spatial arrangement of substituents as either R or S. For (+)-cis-tramadol, the cis configuration is critical for its molecular planarity and intermolecular interactions during salt formation [1].
Table 1: Stereochemical Descriptors of (+)-cis-Tramadol
Descriptor | Significance | Configuration Implication |
---|---|---|
"(+)" | Dextrorotatory optical activity | Rotates plane-polarized light clockwise |
"cis" | Relative configuration at cyclohexane ring | Identical orientation at C1 and C2 |
Chiral Centers | C1 and C2 in cyclohexanol moiety | R,R or S,S absolute stereochemistry |
(S)-(+)-Mandelic acid acts as a chiral resolving agent for the racemic mixture of cis-tramadol. The (S)-(+)-mandelate anion forms a diastereomeric salt exclusively with the (+)-cis-tramadol cation via stereoselective crystallization. This exploits differences in solubility and crystal lattice energy between diastereomeric pairs. The (S) configuration of mandelate ensures optimal three-dimensional fitting with the tramadol enantiomer of complementary chirality, facilitated by hydrogen bonding between the mandelate’s carboxyl group and tramadol’s tertiary amine, alongside π-π stacking interactions. The "(S)-(+)" prefix confirms the mandelate’s own absolute configuration (S) and dextrorotation (+), which influences the crystalline salt’s melting point and stability [1].
Table 2: Properties of (S)-(+)-Mandelate in Resolution
Property | Role in Stereochemical Resolution |
---|---|
Chiral Carboxylate Anion | Forms diastereomeric salts with tramadol enantiomers |
(S) Absolute Configuration | Ensures stereo-complementarity with (+)-cis-tramadol |
Hydroxy Group | Enables hydrogen bonding with tramadol’s amine |
Aromatic Ring | Facilitates π-π stacking with tramadol’s phenyl ring |
Tramadol’s two chiral centers generate four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The cis-isomers [(1R,2R) and (1S,2S)] are enantiomers, as are the trans-isomers [(1R,2S) and (1S,2R)]. However, when (1R,2R)-(+)-tramadol combines with (S)-(+)-mandelate, the resulting salt is a diastereomer relative to salts formed by other tramadol enantiomers with the same mandelate. Diastereomers differ in physical properties (e.g., solubility, melting point), enabling their separation via crystallization. In contrast, enantiomeric tramadol pairs share identical physical properties and cannot be separated by conventional methods. The (+)-cis-tramadol (S)-(+)-mandelate salt is thus a single diastereomer isolated through chiral resolution [1].
Table 3: Differentiation of Tramadol Stereoisomers and Derivatives
Stereochemical Type | Key Characteristics | Separation Feasibility |
---|---|---|
Enantiomers | Mirror images; identical physical properties | Not separable by crystallization |
Diastereomers | Non-mirror images; distinct physical properties | Separable by crystallization |
Racemic Mixture | Equal mix of enantiomers | Resolvable via diastereomeric salt formation |
(+)-cis-Tramadol (S)-(+)-mandelate | Diastereomeric salt with defined configuration | Isolable as pure crystalline solid |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3